molecular formula C9H11NO2 B3056101 2-(1-Amino-ethyl)-benzoic acid CAS No. 68998-15-2

2-(1-Amino-ethyl)-benzoic acid

Cat. No.: B3056101
CAS No.: 68998-15-2
M. Wt: 165.19 g/mol
InChI Key: KYZTUNCFUQURFU-UHFFFAOYSA-N
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Description

2-(1-Amino-ethyl)-benzoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-ethyl)-benzoic acid can be achieved through several methods. One common approach involves the reaction of benzoic acid with ethylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, efficient catalysts, and advanced reaction vessels to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-ethyl)-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

2-(1-Amino-ethyl)-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Amino-ethyl)-benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The benzoic acid moiety can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoic acid: Lacks the ethyl chain, leading to different chemical properties.

    3-(1-Aminoethyl)benzoic acid: Similar structure but with the amino group positioned differently on the benzene ring.

    4-(1-Aminoethyl)benzoic acid: Another positional isomer with distinct chemical behavior.

Uniqueness

2-(1-Amino-ethyl)-benzoic acid is unique due to its specific structural arrangement, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(1-aminoethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZTUNCFUQURFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440284
Record name Benzoic acid, 2-(1-aminoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68998-15-2
Record name Benzoic acid, 2-(1-aminoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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